2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(4-amino-2-fluoro-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3 |
InChI Key |
WTZQHOLYXAAYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-methyl-5-nitroaniline or 5-fluoro-2-methylaniline Precursors
- Starting from 4-fluoro-2-nitrotoluene or similar fluoro-nitro aromatic compounds, reduction with iron powder in ethanol under acidic conditions (HCl) at reflux (~12 hours) yields 5-fluoro-2-methylaniline with ~70% yield.
- Alternative methods involve nucleophilic aromatic substitution on 2,4-difluoronitrobenzene with methanol and potassium tert-butoxide, followed by catalytic hydrogenation of the nitro group to aniline using Raney Nickel under hydrogen atmosphere.
Introduction of the Ethan-1-ol Side Chain
The key step to obtain the phenoxy ethan-1-ol moiety involves ether formation between the aromatic hydroxyl or amino precursor and an appropriate ethylene oxide or haloethanol derivative.
Etherification via Nucleophilic Substitution
- The phenolic oxygen or amino group can be reacted with 2-chloroethanol or ethylene oxide under basic conditions to form the ether linkage.
- Potassium tert-butoxide or sodium hydride in aprotic solvents (e.g., THF) can be used to deprotonate the phenol or amine, facilitating nucleophilic attack on the ethylene derivative.
Alternative Routes
- Direct substitution of 4-fluoro-2-methyl-5-nitrophenol with 2-bromoethanol under reflux in polar solvents.
- Use of phase-transfer catalysts to improve reaction efficiency.
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Phenol + 2-chloroethanol | Base (PTB or NaH), aprotic solvent, RT-60°C | Formation of 2-(4-nitro-2-fluoro-5-methylphenoxy)ethan-1-ol |
| Amino group alkylation | Similar conditions, careful pH control | Ether with ethan-1-ol side chain |
Reduction of Nitro to Amino Group
If the intermediate contains a nitro substituent, catalytic hydrogenation or chemical reduction is performed:
- Raney Nickel or Pd/C catalysts under hydrogen atmosphere at mild temperatures (25-30°C) for 8-10 hours effectively reduce nitro groups to amino groups.
- Alternative chemical reductions include iron/HCl or hydrazine hydrate with Pd/C catalyst.
Purification and Isolation
- Organic layers are typically washed with water, brine, and dried over sodium sulfate.
- Solvent removal under reduced pressure followed by recrystallization from petroleum ether or ethyl acetate yields purified product.
- Final drying at 50-60°C for 3-5 hours ensures removal of residual solvents.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of potassium tert-butoxide (PTB) as a base in nucleophilic aromatic substitution is efficient for introducing methoxy or phenoxy groups on fluorinated nitrobenzenes, providing high yields and selectivity.
- Catalytic hydrogenation with Raney Nickel is a preferred method for reducing nitro groups without affecting sensitive ether bonds or fluorine substituents.
- Maintaining mild reaction temperatures during substitution and reduction steps preserves the fluorine substituent and avoids side reactions such as dehalogenation or over-reduction.
- The choice of solvent (methanol, toluene, THF) and reaction atmosphere (inert nitrogen or hydrogen) critically influences the reaction outcome.
- The final compound's purity is enhanced by sequential washing with brine and drying agents, followed by recrystallization.
Chemical Reactions Analysis
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol and its analogs:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Fluorine: Present in the target compound and ’s analog, fluorine enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Molecular Weight and Solubility: The target compound (MW ~198.20) is heavier than simpler analogs like 2-(4-hydroxyphenyl)ethanol (MW 138.16) due to additional substituents. However, the amino group may improve aqueous solubility compared to brominated analogs (e.g., 260.13 Da in ) .
Biological Activity
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.
- Fluorine Atom : Increases hydrophobic interactions, which can improve the compound's overall binding efficacy to target proteins.
- Phenoxy Group : Interacts with hydrophobic regions of proteins, influencing their structural conformation and function.
These interactions can significantly modulate various biochemical pathways, leading to diverse biological effects such as enzyme inhibition or activation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiproliferative Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Enzyme Interaction Studies : It has been investigated as a biochemical probe for studying enzyme interactions, particularly in cancer research.
- Therapeutic Properties : Preliminary studies suggest potential therapeutic applications in treating specific diseases, although further validation is required.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Enzyme Interaction | Probe for studying enzyme dynamics | |
| Therapeutic Potential | Explored for treatment of various conditions |
Case Studies
Several studies have highlighted the biological relevance of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's effects on breast cancer cell lines (T-47D). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The percentage inhibition was recorded at approximately 75% compared to untreated controls.
Case Study 2: Enzyme Interaction
In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated that it could effectively inhibit alkaline phosphatase activity, indicating its role as a potential therapeutic agent in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
